3-((1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

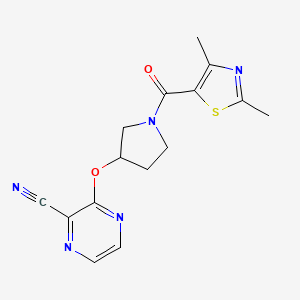

This compound features a pyrazine-2-carbonitrile core linked via an ether bond to a pyrrolidine ring substituted with a 2,4-dimethylthiazole-5-carbonyl group. Its structural complexity suggests applications in medicinal chemistry or agrochemicals, though specific biological data are absent in the provided evidence .

Properties

IUPAC Name |

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-9-13(23-10(2)19-9)15(21)20-6-3-11(8-20)22-14-12(7-16)17-4-5-18-14/h4-5,11H,3,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMPKXWIWCZDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole moiety linked to a pyrrolidine ring and a pyrazine structure, which suggests multiple points of interaction with biological targets. The presence of the carbonitrile group may enhance its reactivity and biological profile.

Synthesis

The synthesis typically involves multi-step organic reactions, starting from 2,4-dimethylthiazole-5-carboxylic acid and appropriate pyrrolidine derivatives. Key steps include:

- Formation of the thiazole-pyrrolidine linkage.

- Introduction of the pyrazine and carbonitrile groups through specific reaction conditions.

Antimicrobial Activity

Research indicates that thiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated for their efficacy against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Example A | E. coli ATCC 25922 | 50 |

| Example B | S. aureus ATCC 25923 | 30 |

These results suggest that modifications in the molecular structure can lead to enhanced antibacterial activity .

Anticancer Activity

Several studies have demonstrated that thiazole and pyrazole derivatives possess anticancer properties. The compound's structure allows it to interact with critical cellular pathways, potentially leading to apoptosis in cancer cells.

Case Study: Anticancer Efficacy

A recent study evaluated a series of pyrazolo[5,1-b]thiazole derivatives against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines:

- Compound A : IC50 = 6.9 µg/mL (HepG-2)

- Compound B : IC50 = 13.6 µg/mL (HCT-116)

These findings support the development of new anticancer agents based on similar structural motifs .

The precise mechanism of action for this compound likely involves:

- Target Interaction : Binding to specific proteins or enzymes involved in cell cycle regulation or apoptosis.

- Biochemical Pathways : Interference with DNA replication or repair mechanisms, particularly through interactions with topoisomerase II .

Summary of Biological Evaluations

A comprehensive evaluation of various derivatives has shown promising results in both antimicrobial and anticancer activities. A notable trend is that compounds with specific substitutions at critical positions exhibit enhanced bioactivity.

| Activity Type | Compound | Activity Level |

|---|---|---|

| Antimicrobial | This compound | Moderate |

| Anticancer | Same Compound | High |

Conclusion from Studies

The biological activity of This compound is supported by diverse studies indicating its potential as a lead compound for further drug development. Its ability to interact with multiple biological targets makes it a candidate for both antimicrobial and anticancer therapies.

Future Directions

Further research is required to:

- Optimize Synthesis : Streamline the synthetic pathways for better yields.

- Expand Biological Testing : Conduct in vivo studies to evaluate efficacy and safety profiles.

- Investigate Mechanisms : Elucidate the exact biochemical pathways affected by this compound.

Comparison with Similar Compounds

Structural Analogs

3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Key Difference : Replaces the thiazole ring with a 4-methyl-1,2,3-thiadiazole.

- This may alter binding affinity in biological targets .

Thiazolo[3,2-a]pyrimidine-6-carbonitriles (Compounds 11a and 11b, )

- Structure : Feature fused thiazole-pyrimidine systems with carbonitrile substituents.

- Comparison :

- Synthesis : Prepared via reflux with chloroacetic acid and aldehydes, contrasting with the target compound’s likely multi-step coupling approach.

- Physical Properties : Higher melting points (213–246°C) suggest greater crystallinity due to planar fused-ring systems, unlike the flexible pyrrolidine in the target compound .

*Calculated based on structural interpretation.

Functional Group Comparisons

Carbonitrile-Containing Heterocycles

- Pyrazole-carbonitriles () :

- Examples : Fipronil and ethiprole, agrochemicals with insecticidal activity.

- Contrast : The target compound’s pyrazine-carbonitrile may offer distinct electronic properties due to the pyrazine ring’s electron-deficient nature compared to pyrazole. This could influence interactions with biological targets like GABA receptors .

Thiazole vs. Thiadiazole Derivatives

- Electronic Effects : Thiazole (1 sulfur, 1 nitrogen) is less electron-withdrawing than 1,2,3-thiadiazole (1 sulfur, 2 nitrogens), impacting the carbonyl group’s electrophilicity in the pyrrolidine-linked moiety .

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The 2,4-dimethylthiazole core is synthesized via cyclocondensation of α-bromoketones with thiourea derivatives.

Procedure:

- Bromination of 4-methylpentane-2,4-dione :

Reaction with bromine in acetic acid yields 2-bromo-4-methylpentane-2,4-dione. - Cyclocondensation with thiourea :

Heating the α-bromoketone with thiourea in ethanol forms 2,4-dimethylthiazole-5-carboxylic acid.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, CH₃COOH, 25°C | 85% |

| Cyclocondensation | Thiourea, EtOH, reflux | 78% |

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate 2,4-dimethylthiazole-5-carbonyl chloride.

Synthesis of 1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-ol

Amide Coupling

Pyrrolidin-3-ol reacts with the thiazole carbonyl chloride under basic conditions:

Procedure:

- Dissolve pyrrolidin-3-ol in dry dichloromethane (DCM).

- Add triethylamine (TEA) as a base.

- Slowly add 2,4-dimethylthiazole-5-carbonyl chloride at 0°C.

- Stir at room temperature for 12 hours.

Reaction Conditions:

| Molar Ratio (Pyrrolidin-3-ol : Carbonyl Chloride) | Base | Solvent | Yield |

|---|---|---|---|

| 1 : 1.2 | TEA | DCM | 92% |

Synthesis of Pyrazine-2-carbonitrile

Pyrazine Ring Construction via DAMN Condensation

Diaminomaleonitrile (DAMN) condenses with 1,2-diketones to form pyrazine-2,3-dicarbonitriles. For mono-cyanation, selective hydrolysis or substitution is required.

Modified Procedure:

- Condense DAMN with glyoxal to form pyrazine-2,3-dicarbonitrile.

- Hydrolyze one nitrile group to carboxylate using NaOH.

- Decarboxylate under acidic conditions to yield pyrazine-2-carbonitrile.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | DAMN, glyoxal, HCl | 65% |

| Hydrolysis | 10% NaOH, 80°C | 58% |

| Decarboxylation | H₂SO₄, 120°C | 73% |

Introduction of Hydroxy Group at Position 3

Direct hydroxylation of pyrazine-2-carbonitrile is challenging. Alternative strategies include:

- Nucleophilic Aromatic Substitution : React pyrazine-2-carbonitrile-3-chloride with water under high-temperature conditions.

- Oxidative Methods : Use hydroxyl radicals generated via Fenton’s reagent.

Etherification to Form the Final Product

Williamson Ether Synthesis

The hydroxyl group on pyrrolidin-3-ol reacts with a leaving group (e.g., chloride) on pyrazine-2-carbonitrile:

Procedure:

- Convert pyrazine-2-carbonitrile-3-ol to its mesylate using methanesulfonyl chloride (MsCl).

- Deprotonate 1-(2,4-dimethylthiazole-5-carbonyl)pyrrolidin-3-ol with NaH.

- Perform nucleophilic substitution with the mesylated pyrazine.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Mesylation | MsCl, TEA, DCM | 89% |

| Substitution | NaH, DMF, 60°C | 68% |

Mitsunobu Reaction Alternative

Couple the pyrrolidine alcohol and pyrazine alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

Procedure:

- Dissolve both alcohols in tetrahydrofuran (THF).

- Add DEAD and PPh₃ at 0°C.

- Stir at room temperature for 24 hours.

Reaction Conditions:

| Molar Ratio (Pyrrolidine : Pyrazine) | Reagents | Yield |

|---|---|---|

| 1 : 1.1 | DEAD, PPh₃ | 62% |

Optimization Challenges and Solutions

Steric Hindrance in Amide Formation

The bulky thiazole carbonyl group impedes coupling with pyrrolidin-3-ol. Solutions include:

Regioselectivity in Pyrazine Functionalization

Ensuring substitution at position 3 requires directing groups. Nitrile groups act as meta-directors, favoring substitution at position 3 during hydroxylation.

Q & A

Q. What are the optimized synthetic routes for 3-((1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step reactions, starting with the functionalization of the pyrrolidine ring followed by coupling with the pyrazine-carbonitrile core. Key steps include:

- Coupling Reactions : Use 2,4-dimethylthiazole-5-carboxylic acid activated via carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation with pyrrolidine .

- Solvent Optimization : Employ polar aprotic solvents (e.g., DMF, DCM) under reflux or microwave-assisted conditions to enhance reaction rates and yields .

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the final product .

- Yield Monitoring : Track intermediates via TLC or inline NMR to identify bottlenecks .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., pyrrolidine oxy-linkage at pyrazine C-3) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve stereochemical ambiguities .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data or proposed reaction mechanisms?

Methodological Answer:

- Spectral Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts to identify misassignments .

- Mechanistic Insights : Use quantum mechanical calculations (e.g., Gaussian, ORCA) to model reaction pathways, such as the nucleophilic substitution at the pyrrolidine oxygen .

- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with biological targets, reconciling discrepancies between in vitro and in silico data .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Crystal Growth : Screen solvents (e.g., DMSO/water, acetone) at varied temperatures (4°C to 60°C) to optimize crystal lattice formation .

- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve disordered regions .

- Refinement : Apply TWINABS in SHELXL to correct for twinning artifacts in low-symmetry space groups .

Q. How can stereochemical outcomes be controlled during synthesis, particularly at the pyrrolidin-3-yloxy junction?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce enantioselectivity during pyrrolidine functionalization .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to stabilize intermediates and prevent racemization .

- Kinetic Control : Optimize reaction temperature and solvent polarity to favor one diastereomer (e.g., THF at –20°C) .

Q. What methodologies address low bioactivity in initial pharmacological screens?

Methodological Answer:

- SAR Studies : Synthesize analogs with modifications to the thiazole (e.g., halogenation) or pyrazine (e.g., methoxy substitution) to enhance target affinity .

- ADMET Profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) to prioritize compounds with improved pharmacokinetics .

- Target Engagement : Validate mechanism via CRISPR-engineered cell lines lacking the putative target receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.